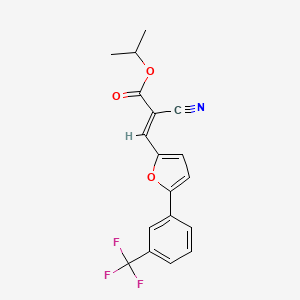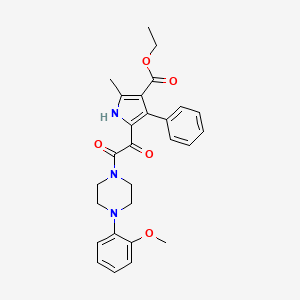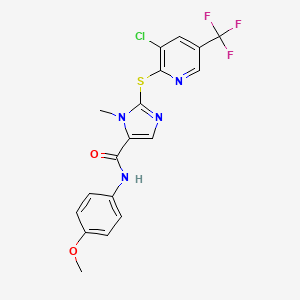
2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-N-(4-methoxyphenyl)-1-methyl-1H-imidazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-N-(4-methoxyphenyl)-1-methyl-1H-imidazole-5-carboxamide is a useful research compound. Its molecular formula is C18H14ClF3N4O2S and its molecular weight is 442.84. The purity is usually 95%.
BenchChem offers high-quality 2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-N-(4-methoxyphenyl)-1-methyl-1H-imidazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-N-(4-methoxyphenyl)-1-methyl-1H-imidazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Chemical Synthesis : The synthesis of similar imidazole derivatives involves complex chemical reactions. For example, the synthesis of 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide was achieved through a series of chemical reactions, demonstrating the intricate process involved in producing such compounds (Ovonramwen, Owolabi, & Falodun, 2021).
Chemical Reactions and Stability : Research into similar compounds reveals insights into their reactivity and stability. For instance, the study of ambivalent nucleophilicity of 1,4,5-trisubstituted imidazole-2-thiones shows how these compounds react with different reagents, providing a basis for understanding the chemical behavior of similar imidazole derivatives (Mlostoń, Gendek, Linden, & Heimgartner, 2008).
Chemical Modification : The direct methylation and trifluoroethylation of imidazole and pyridine derivatives, as studied by Zhang, Martin, & Desmarteau (2003), highlight the potential for chemical modification of the compound , broadening its application scope (Zhang, Martin, & Desmarteau, 2003).
Biological Activities
Antimicrobial Activities : Studies on compounds with structural similarities provide insights into potential antimicrobial applications. For example, the synthesis and testing of related imidazole derivatives for antimicrobial activities suggest possible applications for the compound in the field of microbiology (Ovonramwen, Owolabi, Oviawe, & Falodun, 2021).
Antiprotozoal Activity : Research into imidazole derivatives also explores their antiprotozoal potential. A study on 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives showed significant activity against protozoa, indicating that similar compounds may also exhibit antiprotozoal properties (Pérez‐Villanueva et al., 2013).
Anticancer Potential : The synthesis of antitumor imidazotetrazines, which are structurally similar to the compound , demonstrates the potential for cancer treatment research. These compounds exhibit curative activity against certain types of leukemia, suggesting possible anticancer applications for related imidazole derivatives (Stevens et al., 1984).
Propiedades
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-methoxyphenyl)-3-methylimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N4O2S/c1-26-14(15(27)25-11-3-5-12(28-2)6-4-11)9-24-17(26)29-16-13(19)7-10(8-23-16)18(20,21)22/h3-9H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFFVUCWYGIVNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-N-(4-methoxyphenyl)-1-methyl-1H-imidazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,4-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2573670.png)
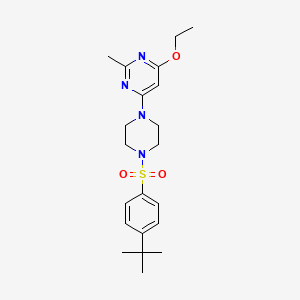

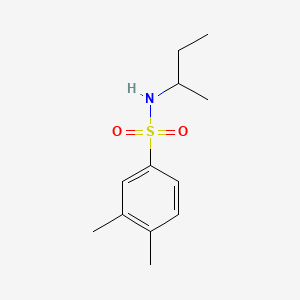
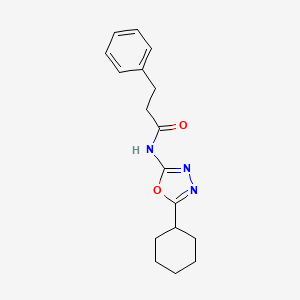
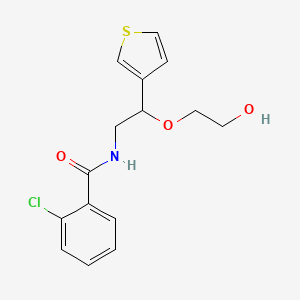
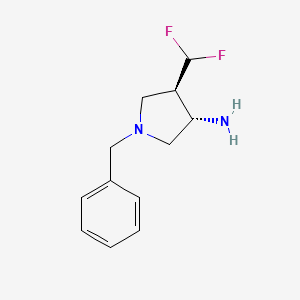
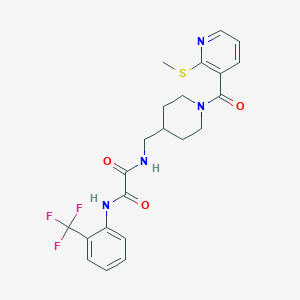
![Tert-butyl N-[3-(methylamino)cyclobutyl]carbamate;hydrochloride](/img/structure/B2573684.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

